

An In-depth Technical Profile of Azido-PEG10-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG10-acid

Cat. No.: B605808

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on **Azido-PEG10-acid**, a heterobifunctional PROTAC linker used in targeted protein degradation and other bioconjugation applications. Its structure features a terminal azide group and a carboxylic acid, separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This composition allows for versatile conjugation strategies, enhanced solubility, and precise control over linker length in the design of novel therapeutics and research tools.

Physicochemical Properties

The fundamental properties of **Azido-PEG10-acid** are summarized below, providing a clear reference for its use in experimental design and chemical synthesis.

Property	Value	Reference
Molecular Weight	555.6 g/mol	[1] [2]
Molecular Formula	C23H45N3O12	[1] [2]
Purity	>98%	[1]
CAS Number	1644163-57-4	
Storage	-20°C	
Solubility	Water, DMSO, DMF	

Chemical Reactivity and Applications

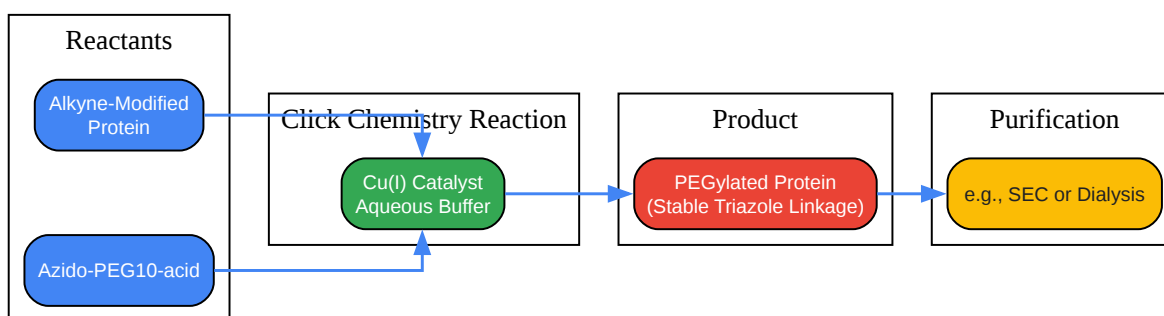
Azido-PEG10-acid is a valuable tool in bioconjugation due to its two distinct reactive moieties:

- **Azide Group:** The terminal azide (N₃) group enables covalent ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted "Click Chemistry," forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for attaching the linker to proteins, peptides, or other biomolecules that have been modified to include an alkyne handle.
- **Carboxylic Acid Group:** The terminal carboxylic acid (-COOH) can be activated to react with primary amine groups, such as those found on the side chains of lysine residues in proteins, to form a stable amide bond. This reaction is typically facilitated by coupling agents like EDC or HATU.

The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate and can reduce non-specific binding.

Experimental Workflow: Bioconjugation via Click Chemistry

The following diagram illustrates a typical experimental workflow for conjugating **Azido-PEG10-acid** to an alkyne-modified protein.



[Click to download full resolution via product page](#)

Figure 1. General workflow for protein conjugation using **Azido-PEG10-acid** via Click Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azido-PEG10-Acid - CD Bioparticles [cd-bioparticles.net]
- 2. Azido-PEG10-acid, 1644163-57-4 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Profile of Azido-PEG10-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605808#azido-peg10-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com